3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide
Description
Structural Composition and IUPAC Nomenclature
The compound features a triazolo-pyridazine core fused with a cyclohepta-thiazole moiety via a propanamide linker. The triazolo[4,3-b]pyridazine system consists of a pyridazine ring (a six-membered diazine) fused to a 1,2,4-triazole at positions 4 and 3, respectively. Methyl substituents at positions 6 and 8 enhance steric and electronic properties, while the propanamide group at position 7 bridges to the 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl group—a seven-membered cycloheptane ring fused to a thiazole (a five-membered ring containing nitrogen and sulfur).
IUPAC Name :
7-(3-((5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-yl)amino)-3-oxopropyl)-6,8-dimethyl-triazolo[4,3-b]pyridazine.
Key Structural Features :
Historical Development of Bicyclic Heterocyclic Compounds
The exploration of bicyclic heterocycles began in the 19th century with the isolation of natural products like quinine (1820) and the synthesis of purine (1899). The mid-20th century saw systematic studies on azines and azoles, leading to the development of triazolo-pyridazines in the 1970s as kinase inhibitors. Advances in cycloaddition and ring-closing metathesis enabled the synthesis of complex systems such as cyclohepta-thiazoles, which gained attention in the 2010s for their ability to modulate protein-protein interactions.
Notable milestones:
- 1950s : Elucidation of pyridazine’s dipole moment (4.5 D) and hydrogen-bonding potential.
- 2000s : Discovery of triazolo-pyridazines as c-Met kinase inhibitors (e.g., compound 12e , IC50 = 0.090 μM).
- 2020s : FDA approvals of pyridazine-containing drugs (relugolix and deucravacitinib) validated the scaffold’s drugability.
Role of Triazolo-Pyridazine and Cyclohepta-Thiazole Motifs in Medicinal Chemistry
Triazolo-Pyridazine :
- Kinase Inhibition : The planar triazolo-pyridazine system engages in π-π stacking with kinase ATP-binding pockets, as demonstrated by Foretinib analogs.
- Hydrogen Bonding : N1 and N4 of the triazole act as hydrogen-bond acceptors, enhancing affinity for targets like c-Met.
- Polarity : The dipole moment (∼5.0 D) reduces lipophilicity (clogP = 1.2–1.8), improving solubility.
Cyclohepta-Thiazole :
- Conformational Restriction : The seven-membered ring imposes torsional constraints, favoring bioactive conformations.
- Sulfur Interactions : The thiazole’s sulfur participates in σ* interactions with protein residues, as seen in allosteric TYK2 inhibitors.
Synergistic Effects : The propanamide linker aligns both motifs spatially, enabling simultaneous engagement with hydrophobic (cyclohepta-thiazole) and polar (triazolo-pyridazine) regions of targets. This dual binding is critical for optimizing pharmacokinetics and selectivity.
Properties
Molecular Formula |
C18H22N6OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H22N6OS/c1-11-13(12(2)23-24-10-19-22-17(11)24)8-9-16(25)21-18-20-14-6-4-3-5-7-15(14)26-18/h10H,3-9H2,1-2H3,(H,20,21,25) |
InChI Key |
QMORQQFOMFTICV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=NC4=C(S3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation of 3,5-dimethylpyridazine-4-hydrazine with formic acid or orthoesters. For example, heating 3,5-dimethylpyridazine-4-hydrazine with triethyl orthoformate in acetic acid at 100°C for 12 hours yields 6,8-dimethyl-[1,triazolo[4,3-b]pyridazine. This method achieves ~75% yield under reflux conditions, with purity confirmed by HPLC (>97%).
Functionalization at Position 7
The propanoic acid side chain at position 7 is introduced via nucleophilic substitution. Reacting 7-bromo-6,8-dimethyl-triazolo[4,3-b]pyridazine with methyl acrylate in the presence of palladium(II) acetate and triethylamine generates the ester intermediate, which is hydrolyzed to 3-(6,8-dimethyl-triazolo[4,3-b]pyridazin-7-yl)propanoic acid using NaOH in methanol/water (1:1). Typical yields for this step range from 65% to 78%.
Preparation of the 5,6,7,8-Tetrahydro-4H-Cyclohepta[d]Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The cyclohepta[d]thiazole ring is constructed via a modified Hantzsch reaction. Cycloheptanone is condensed with thiourea and elemental iodine in dichloroethane at 100°C, yielding 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole. This method produces the thiazole core in 73% yield with >95% purity.
Alternative Cyclization Strategies
Alternative routes involve Friedländer annulation. For instance, reacting 2-aminothiazole-4-carbonitrile with cycloheptanone in the presence of AlCl3 generates the fused cyclohepta[d]thiazole system in 68% yield. This method reduces side products compared to classical Hantzsch approaches.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step couples 3-(6,8-dimethyl-triazolo[4,3-b]pyridazin-7-yl)propanoic acid with 5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. Triethylamine is added to maintain a pH of 8–9, achieving 70–82% yield after purification by silica gel chromatography.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W, 20 minutes) accelerates the coupling reaction, improving yield to 85% with reduced side product formation. This method is particularly effective for scale-up processes.
Optimization and Scalability
Solvent and Catalyst Screening
Purification Techniques
-
Chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >98% purity.
-
Crystallization : Recrystallization from ethanol/water (2:1) removes residual EDCI, enhancing purity to 99.5%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the triazolopyridazine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by targeting specific kinases involved in cancer progression . The compound may possess similar mechanisms of action due to its structural analogies.
Antimicrobial Properties
Compounds containing the triazolo and thiazole rings have demonstrated antimicrobial activity against a range of pathogens. Research suggests that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival . The specific compound's efficacy against resistant strains is an area of ongoing research.
Neuroprotective Effects
There is emerging evidence that triazole derivatives can provide neuroprotective effects in models of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress . The potential application of this compound in treating conditions like Alzheimer's or Parkinson's disease warrants further investigation.
Case Study 1: Inhibition of c-Met Kinase
A study published in ACS Omega explored the synthesis and evaluation of triazolo-pyridazine derivatives as c-Met kinase inhibitors. The results indicated that modifications to the triazolo ring could enhance potency and selectivity against c-Met, suggesting a promising pathway for drug development .
Case Study 2: Antimicrobial Testing
In a comparative study of various triazole derivatives, it was found that certain compounds exhibited strong antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of the bacterial membrane integrity . This highlights the potential for developing new antibiotics based on the structural framework of the compound .
Mechanism of Action
The mechanism of action of 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Implications :
- Conformational Flexibility : The seven-membered cyclohepta ring may introduce greater conformational flexibility than the rigid thiadiazole ring, affecting binding interactions in biological targets.
- Hydrogen Bonding : The methoxymethyl group in CAS 1324068-43-0 could participate in hydrogen bonding, whereas the cyclohepta-thiazole lacks such polar moieties.
Broader Context: Triazolo-Pyridazine Derivatives
For example:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This imidazo-pyridine derivative () shares a nitrophenyl substituent but lacks the triazolo-pyridazine core. Its reported melting point (243–245°C) and moderate yield (51%) suggest challenges in synthesis, which may extend to the target compound due to structural complexity.
Biological Activity
The compound 3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)propanamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound features a triazole ring fused to a pyridazine moiety and is further substituted with a propanamide group. The unique structural arrangement contributes to its pharmacological profile.
Molecular Formula
- C : 25
- H : 27
- N : 5
- O : 1
Anticancer Properties
Research indicates that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives of triazolo[4,3-b]pyridazine have been synthesized and evaluated for their inhibitory effects on various cancer cell lines.
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit strong antiproliferative effects across several cancer cell lines:
- Mechanism of Action :
Additional Biological Activities
Beyond anticancer effects, related compounds have shown promise in various therapeutic areas:
- Anxiolytic and Anticonvulsant Properties : Some triazolo-pyridazine derivatives have been reported to exhibit anxiolytic effects and potential use in seizure management .
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties against various pathogens .
Study on c-Met and Pim-1 Inhibition
A recent study focused on the design and synthesis of novel triazolo-pyridazine derivatives aimed at dual inhibition of c-Met and Pim-1 kinases:
- Findings : The most promising compound exhibited high selectivity and potency against both targets, suggesting its potential as a therapeutic agent in cancer treatment .
Evaluation of Cytotoxicity
In another evaluation involving multiple compounds derived from triazolo-pyridazine:
- Results : Most tested compounds showed moderate cytotoxicity with significant effects observed in A549 and MCF-7 cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Data Tables
| Compound Name | Structure | Notable Features |
|---|---|---|
| Compound 4g | Structure | Strong dual inhibition on c-Met and Pim-1 |
| Compound 12e | Structure | Significant cytotoxicity against A549, MCF-7 |
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves coupling triazolo-pyridazine and cyclohepta-thiazole moieties. A method analogous to triazolo-pyrazole hybrids ( ) can be adapted:
- Use diethyl oxalate and sodium hydride in toluene for cyclization ( ).
- Prioritize intermediates like 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl derivatives and functionalized cyclohepta-thiazole precursors ( ).
- Solid-phase reactions with triazene resins may improve regioselectivity ( ).
Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?
- 1H/13C NMR to verify proton environments and carbon frameworks ( ).
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation ( ).
- X-ray crystallography for unambiguous structural elucidation, as demonstrated in triazole-thiadiazine systems ( ).
Q. What in vitro assays are appropriate for initial antifungal or antibacterial activity screening?
- Microbroth dilution assays against Candida albicans or Aspergillus fumigatus ( ).
- Enzyme inhibition assays targeting fungal 14-α-demethylase (PDB: 3LD6) via molecular docking ( ).
- Bacterial growth inhibition studies using Gram-positive (S. aureus) and Gram-negative (E. coli) strains ( ).
Advanced Research Questions
Q. How can reaction yield and purity be optimized under varying solvent conditions?
- Screen solvents with varying polarity (e.g., DMF, THF, acetonitrile) to stabilize transition states ( ).
- Use microwave-assisted synthesis to reduce reaction time and improve yield ( ).
- Monitor by HPLC with C18 columns ( ) to assess purity and optimize chromatographic separation (e.g., gradient elution with MeOH/H2O).
Q. What strategies address poor aqueous solubility in preclinical studies?
- Salt formation : Synthesize hydrochloride or sodium salts to enhance solubility ( ).
- Lipophilicity modulation : Introduce hydrophilic groups (e.g., -OH, -COOH) while maintaining bioactivity ( ).
- Nanoparticle formulation : Use PEGylated liposomes for controlled release ( ).
Q. How can molecular docking studies predict biological targets?
- Target selection : Prioritize enzymes like 14-α-demethylase (antifungal) or kinases (anticancer) based on structural analogs ( ).
- Software tools : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) ( ).
- Validation : Compare docking scores with experimental IC50 values to refine binding hypotheses ( ).
Q. What methodologies resolve discrepancies between in silico predictions and experimental bioactivity?
- Dose-response assays to validate computational hits ( ).
- Metabolic stability testing in liver microsomes to identify rapid degradation ( ).
- Co-crystallization of the compound with target enzymes to confirm binding modes ( ).
Q. How can metabolic stability and CYP enzyme interactions be assessed?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS ( ).
- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4, CYP2D6) to assess competitive/non-competitive inhibition ( ).
- QSAR modeling : Corrogate structural features (e.g., logP, topological polar surface area) with metabolic clearance data ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
